4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12N4O3S and its molecular weight is 364.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Patel and Dhameliya (2010) detailed the synthesis of compounds with a core structure similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and their antimicrobial activities. These compounds showed promising antibacterial properties, suggesting potential applications in developing new antimicrobial agents. The synthesis involved condensation reactions and was followed by evaluation of antibacterial and antifungal activities, highlighting the compounds' efficacy against various microbial strains (Patel & Dhameliya, 2010).
Anticancer Evaluation
Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, which share structural similarities with the chemical . These compounds exhibited significant anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Microwave-assisted synthesis was utilized, demonstrating an efficient method for creating these biologically active compounds. The study's findings suggest the potential use of these compounds in cancer treatment, supported by molecular docking studies to understand their mechanism of action (Tiwari et al., 2017).
Corrosion Inhibition
Aouine et al. (2011) explored the synthesis of compounds including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, which is structurally related to this compound. These compounds demonstrated an inhibitory activity against corrosion for mild steel in acidic media. The research indicates potential applications in materials science, particularly in developing corrosion inhibitors for protecting metals in corrosive environments (Aouine et al., 2011).
Anticonvulsant Agents
Research by Archana et al. (2002) involved synthesizing compounds with a thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones structure, aiming to discover new anticonvulsant agents. These studies have highlighted the potential therapeutic applications of compounds structurally related to this compound in treating seizure disorders. The compounds were evaluated against standard drugs and showed promising results, indicating their potential as anticonvulsant medications (Archana et al., 2002).
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c1-10-20-21-18(26-10)19-15(23)11-6-8-12(9-7-11)22-16(24)13-4-2-3-5-14(13)17(22)25/h2-9H,1H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKNCOISFKGSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.